2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone
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Overview
Description
The compound “{2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol” has a similar structure . It has a molecular weight of 129.16 and is an oil at room temperature . Another related compound is “2-OXA-5-AZABICYCLO[2.2.1]HEPTANE” with a molecular weight of 99.13 .
Synthesis Analysis
While specific synthesis methods for “2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone” were not found, there are studies on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the family of tropane alkaloids . This might provide some insights into potential synthesis routes.Molecular Structure Analysis
The InChI code for “{2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol” is 1S/C6H11NO2/c8-3-6-1-5(2-7-6)9-4-6/h5,7-8H,1-4H2 . For “2-OXA-5-AZABICYCLO[2.2.1]HEPTANE”, the InChI code is 1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2 .Physical And Chemical Properties Analysis
“{2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol” is an oil at room temperature and should be stored at 4°C . “2-OXA-5-AZABICYCLO[2.2.1]HEPTANE” is a yellow to brown liquid and should be stored at 2-8°C .Scientific Research Applications
- GABA Receptor Modulation : By attaching an acetic acid moiety to the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core, this compound reveals a framework similar to γ-aminobutyric acid (GABA). GABA receptors play a crucial role in neurotransmission, and modulating them can lead to potential therapeutic applications .
Drug Discovery
Safety And Hazards
properties
IUPAC Name |
(3-bromophenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-9-3-1-2-8(4-9)12(15)14-6-11-5-10(14)7-16-11/h1-4,10-11H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBFFRQCJYABEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone |
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